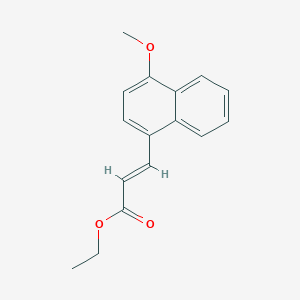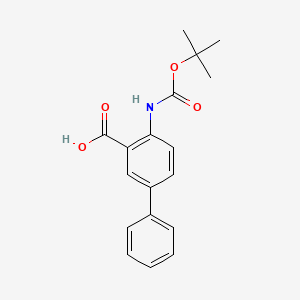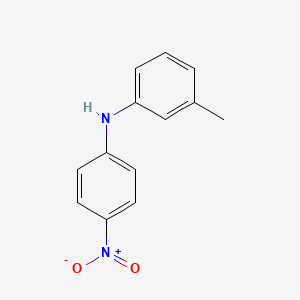![molecular formula C14H15BrN2O2 B1652788 Bromhidrato de [(1,3-benzodioxol-5-ilmetil)(3-piridinilmetil)amina] CAS No. 1609396-27-1](/img/structure/B1652788.png)
Bromhidrato de [(1,3-benzodioxol-5-ilmetil)(3-piridinilmetil)amina]
Descripción general
Descripción
(1,3-Benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide is a chemical compound with the molecular formula C14H14N2O2·HBr. It is known for its unique structure, which combines a benzodioxole moiety with a pyridine ring, linked through a methylene bridge to an amine group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Aplicaciones Científicas De Investigación
(1,3-Benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials, including polymers and advanced composites.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzodioxole intermediate.
Formation of the Amine Linkage:
Industrial Production Methods
Industrial production of (1,3-Benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Mecanismo De Acción
The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound may inhibit the growth of cancer cells by interfering with cell cycle progression or inducing apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparación Con Compuestos Similares
Similar Compounds
(1,3-Benzodioxol-5-ylmethyl)amine: This compound shares the benzodioxole moiety but lacks the pyridine ring.
(3-Pyridinylmethyl)amine: This compound contains the pyridine ring but lacks the benzodioxole moiety.
(1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine: This is a structural isomer with the pyridine ring attached at a different position.
Uniqueness
(1,3-Benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide is unique due to its specific combination of the benzodioxole and pyridine moieties, which may confer distinct biological activities and chemical properties
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.BrH/c1-2-12(8-15-5-1)9-16-7-11-3-4-13-14(6-11)18-10-17-13;/h1-6,8,16H,7,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGSEOTZFWPIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CN=CC=C3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-27-1 | |
| Record name | 3-Pyridinemethanamine, N-(1,3-benzodioxol-5-ylmethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



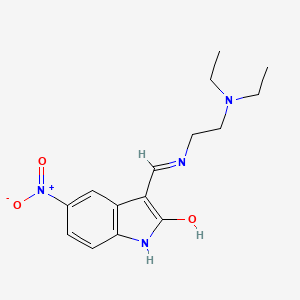
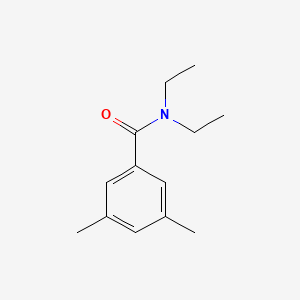
![N-[2-(2-Methoxyethylamino)ethyl]-5,6-dimethyl-1-benzofuran-2-carboxamide;hydrochloride](/img/structure/B1652708.png)
![Phosphine oxide, [(2-methoxyphenyl)methyl]diphenyl-](/img/structure/B1652710.png)

![2-[2-(4-Methoxyphenyl)azepan-1-yl]acetic acid;hydrochloride](/img/structure/B1652714.png)

![2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole](/img/structure/B1652717.png)
